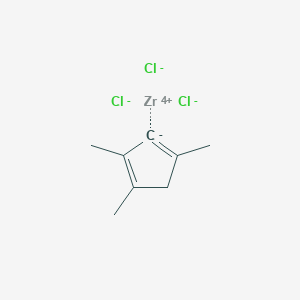
Tris(2,2,6,6-tétraméthyl-3,5-heptanedionato)titane(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(III) is a coordination compound where titanium is bonded to three molecules of 2,2,6,6-tetramethyl-3,5-heptanedione. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Applications De Recherche Scientifique
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(III) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Investigated for its potential in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its anticancer properties and as a drug delivery agent.
Industry: Utilized in the production of advanced materials, such as thin films and coatings, due to its stability and reactivity.
Mécanisme D'action
Target of Action
Similar compounds like tris(2,2,6,6-tetramethyl-3,5-heptanedionato)iron(iii) and tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(iii) are known to be precursors for metal-organic chemical vapor deposition .
Biochemical Pathways
Similar compounds have been used in the formation of thin films on substrates , suggesting that it may play a role in material science applications rather than traditional biochemical pathways.
Result of Action
Similar compounds have been used as precursors for the formation of thin films on substrates , suggesting that it may have applications in the creation of specific material structures.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(III) typically involves the reaction of titanium(III) chloride with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. The reaction is carried out in an inert atmosphere to prevent oxidation of the titanium(III) center. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated systems for mixing, heating, and purification is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of titanium.
Reduction: It can also be reduced to lower oxidation states.
Substitution: Ligand exchange reactions where the 2,2,6,6-tetramethyl-3,5-heptanedione ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions often use other diketones or phosphine ligands under inert conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium(IV) complexes, while reduction can produce titanium(II) species.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III)
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III)
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III)
Uniqueness
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(III) is unique due to its specific coordination environment and the properties imparted by the titanium center. Compared to its manganese, yttrium, and europium counterparts, the titanium compound exhibits different reactivity and stability, making it suitable for applications where other metal complexes may not perform as effectively.
Propriétés
Numéro CAS |
181418-64-4 |
|---|---|
Formule moléculaire |
C33H60O6Ti |
Poids moléculaire |
600.7 g/mol |
Nom IUPAC |
5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;titanium |
InChI |
InChI=1S/3C11H20O2.Ti/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3; |
Clé InChI |
GDCBFXOQZJSCHZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Ti] |
SMILES canonique |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Ti] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbamic acid, [2-(2-oxoethyl)cyclopropyl]-, 1,1-dimethylethyl ester, trans-](/img/new.no-structure.jpg)




